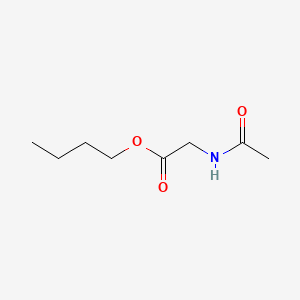
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) is a coordination compound where manganese is complexed with a heptanoate ligand that has six hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) typically involves the reaction of manganese salts with heptanoic acid derivatives under controlled conditions. One common method is the reaction of manganese(II) chloride with 2,3,4,5,6,7-hexahydroxyheptanoic acid in an aqueous medium. The reaction is usually carried out at room temperature with constant stirring to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of manganese.
Substitution: Ligand exchange reactions can occur, where the heptanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in biological systems as a mimic of manganese-containing enzymes.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) exerts its effects involves the interaction of the manganese center with various molecular targets. In biological systems, it can mimic the activity of manganese-dependent enzymes, participating in redox reactions and catalyzing the conversion of substrates. The hydroxyl groups on the heptanoate ligand enhance its solubility and reactivity, facilitating its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Calcium glucoheptonate: A calcium complex with a similar heptanoate ligand.
2,3,4,5,6,7,8-Heptahydroxyoctanal: A compound with a similar hydroxylated carbon chain but different functional groups.
Uniqueness
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) is unique due to the specific coordination of manganese with a highly hydroxylated heptanoate ligand, which imparts distinct chemical and physical properties
Properties
CAS No. |
68475-47-8 |
|---|---|
Molecular Formula |
C14H26MnO16 |
Molecular Weight |
505.28 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) |
InChI |
InChI=1S/2C7H14O8.Mn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChI Key |
PYNPYJMOIGBARG-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


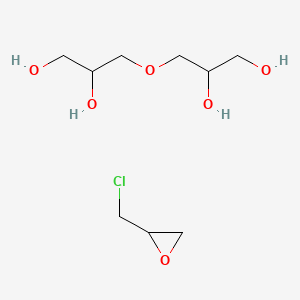
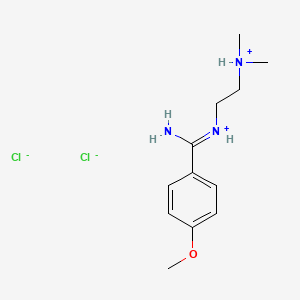
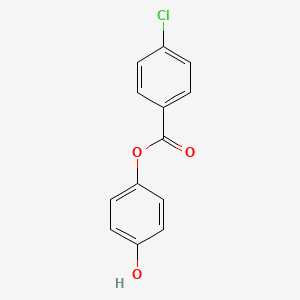
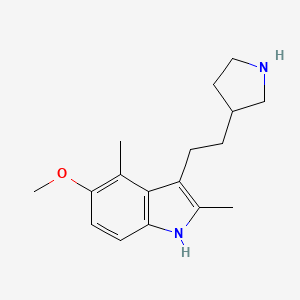

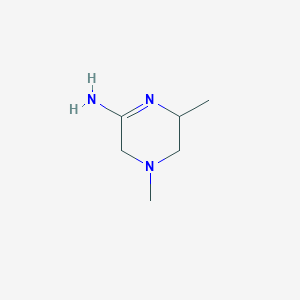
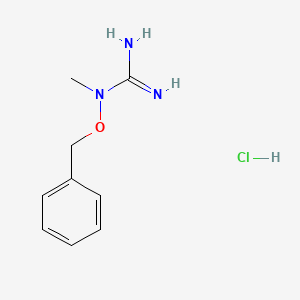
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
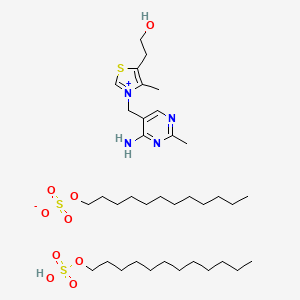
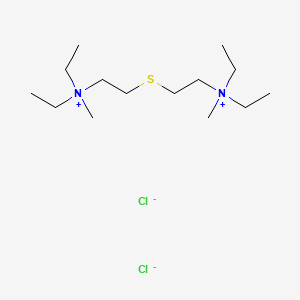
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
